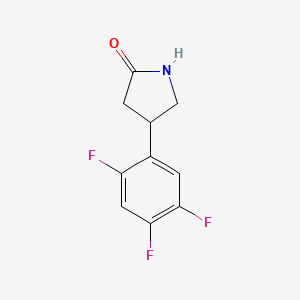

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F3NO |

|---|---|

Molecular Weight |

215.17 g/mol |

IUPAC Name |

4-(2,4,5-trifluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H8F3NO/c11-7-3-9(13)8(12)2-6(7)5-1-10(15)14-4-5/h2-3,5H,1,4H2,(H,14,15) |

InChI Key |

YUHYPFQCLRPRSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C=C2F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,4,5 Trifluorophenyl Pyrrolidin 2 One and Derivatives

Established Synthetic Routes to Pyrrolidin-2-one Core Structures

The construction of the pyrrolidin-2-one ring system can be achieved through various synthetic transformations. Key methodologies include nitro-Mannich reactions, cycloaddition reactions, and strategies involving donor-acceptor cyclopropanes.

Nitro-Mannich Reaction Approaches for Pyrrolidinone Synthesis

The nitro-Mannich reaction, or aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an imine, yielding a β-nitroamine. frontiersin.org This intermediate is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, including pyrrolidin-2-ones.

An efficient one-pot, three-component nitro-Mannich/lactamization cascade has been developed for the direct synthesis of pyrrolidin-2-one derivatives. nih.gov This method involves the reaction of methyl 3-nitropropanoate (B1233125) with in situ generated imines, leading to the formation of the desired products with high diastereoselectivity. nih.gov The reaction is broad in scope and can be extended to cyclic imines to produce polycyclic pyrrolidinone structures. nih.gov

Furthermore, a one-pot nitro-Mannich/hydroamination cascade has been reported for the synthesis of substituted pyrrolidines. rsc.orgnih.gov This approach utilizes a combination of base and gold catalysis to afford pyrrolidine (B122466) products in high yields and with good to excellent diastereoselectivities. rsc.orgnih.gov The initial nitro-Mannich reaction between a nitro-allene and a protected aldimine generates a β-nitroamine intermediate, which then undergoes a gold-catalyzed 5-exo-trig hydroamination to furnish the substituted pyrrolidine ring. rsc.org This methodology has also been adapted for the highly enantioselective preparation of trisubstituted pyrrolidine derivatives through a combination of asymmetric bifunctional organocatalysis and gold catalysis. acs.org

Cycloaddition Reactions and Pyrrolidin-2-one Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a highly efficient and atom-economical strategy for the construction of five-membered heterocyclic rings like pyrrolidine. rsc.orgresearchgate.net The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a prominent example, allowing for the stereoselective synthesis of highly substituted pyrrolidines. acs.org

The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, provides a pathway to densely substituted pyrrolidines with up to four stereogenic centers. acs.org This method demonstrates high regio- and diastereoselectivity. acs.org Additionally, multicomponent double [3+2] cycloaddition reactions of azomethine ylides have been developed to synthesize complex pyrrolidine-fused tetracyclic compounds, generating multiple bonds and stereocenters in a single step. rsc.org

While not directly forming the pyrrolidin-2-one ring, [2+2+2] cycloaddition reactions are also noteworthy for their ability to construct carbo- and heterocyclic systems in a single, atom-efficient step. rsc.org

Donor–Acceptor Cyclopropane (B1198618) Strategies in Pyrrolidin-2-one Synthesis

Donor-acceptor (DA) cyclopropanes are versatile building blocks in organic synthesis due to the reactivity of their strained three-membered ring. researchgate.net They can serve as precursors for the synthesis of 1,5-substituted pyrrolidin-2-ones. nih.govnih.govmdpi.com

A straightforward synthetic route involves a Lewis acid-catalyzed opening of the DA cyclopropane ring with primary amines, such as anilines and benzylamines, to form γ-amino esters. nih.govnih.gov These intermediates then undergo in situ lactamization and dealkoxycarbonylation to yield the desired 1,5-substituted pyrrolidin-2-ones. nih.govnih.gov This one-pot transformation is efficient for a range of DA cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents. nih.govmdpi.com A variety of substituted anilines and benzylamines are well-tolerated in this process. nih.govmdpi.com

Targeted Synthesis of 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one Analogues

The synthesis of pyrrolidine derivatives bearing a trifluorophenyl substituent requires specific strategies to introduce this fluorinated aromatic moiety.

Development of Trifluorophenyl Pharmacophores in Pyrrolidine Series

The introduction of trifluoromethyl groups into heterocyclic structures is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties. Several methods exist for the synthesis of trifluoromethyl-containing building blocks and their incorporation into target molecules. nih.gov For instance, 2,4,5-trifluorophenylacetic acid, a key intermediate for some pharmaceutical agents, can be synthesized from 2,4,5-trifluoronitrobenzene through a multi-step sequence involving condensation with diethyl malonate, hydrolysis, decarboxylation, nitro reduction, and diazotization/fluorination reactions. google.com

The synthesis of α-(trifluoromethyl)pyrrolidines has been achieved through the cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives. researchgate.netnii.ac.jp This reaction proceeds via an ene-type reaction followed by acid-mediated cyclization. researchgate.netnii.ac.jp While not directly leading to the 4-substituted pattern, these methods highlight strategies for incorporating trifluoromethyl groups into the pyrrolidine ring. The synthesis of di- and tri-substituted fluoroalkylated azepanes has also been achieved through the ring expansion of pyrrolidines. researchgate.net

Stereoselective Synthesis of Chiral Pyrrolidine Derivatives

The control of stereochemistry is crucial in the synthesis of biologically active molecules. Numerous methods have been developed for the stereoselective synthesis of chiral pyrrolidine derivatives. mdpi.comnih.gov

Asymmetric synthesis of pyrrolidines with vicinal stereocenters has been accomplished using a "memory of chirality" assisted intramolecular SN2' reaction of α-amino ester enolates. acs.org This approach allows for the construction of stereochemically enriched pyrrolidines with excellent diastereoselectivity and enantioselectivity. acs.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. For example, a one-pot asymmetric nitro-Mannich/hydroamination cascade employing a bifunctional organocatalyst in conjunction with gold catalysis affords trisubstituted pyrrolidines in good yields and with excellent enantioselectivities (85–96% ee). acs.org

Furthermore, the stereoselective synthesis of specific isomers, such as (3R,4S)-3-amino-4-methyl pyrrolidine, has been described, often involving key steps like regioselective cyclization. elsevier.com The reduction of highly substituted pyrrole (B145914) systems has also been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. nih.gov Transaminases have also been employed in the enantio-complementary synthesis of 2-substituted pyrrolidines, achieving high enantiomeric excesses. acs.org

Data Tables

Table 1: Overview of Synthetic Methodologies for Pyrrolidin-2-one and Pyrrolidine Synthesis

| Methodology | Key Reaction Type | Starting Materials (Examples) | Products (Examples) | Key Features | References |

| Nitro-Mannich/Lactamization | Cascade Reaction | Methyl 3-nitropropanoate, Aldehydes, Amines | 4-Nitro-pyrrolidin-2-ones | One-pot, three-component, high diastereoselectivity. | nih.gov |

| Nitro-Mannich/Hydroamination | Cascade Reaction | Nitro-allenes, Protected Aldimines | Substituted Pyrrolidines | Base and gold catalysis, high yields, good diastereoselectivity. | rsc.orgnih.gov |

| Asymmetric Nitro-Mannich | Organocatalysis | Nitroallenes, Protected Imines | Enantioenriched Pyrrolidines | Bifunctional organocatalysis and gold catalysis, excellent enantioselectivities. | acs.org |

| [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine Ylides | Densely Substituted Pyrrolidines | Ag2CO3 catalysis, high regio- and diastereoselectivity. | acs.org |

| Donor-Acceptor Cyclopropanes | Ring Opening/Lactamization | Donor-Acceptor Cyclopropanes, Primary Amines | 1,5-Substituted Pyrrolidin-2-ones | Lewis acid-catalyzed, one-pot, broad scope. | nih.govnih.govmdpi.com |

Multi-Step Synthetic Sequences for Pyrrolidin-2-one Derivatives

The construction of the 4-arylpyrrolidin-2-one scaffold, such as in this compound, is typically achieved through multi-step synthetic routes. These sequences are designed to build the heterocyclic ring and introduce the desired aryl substituent with correct regiochemistry.

One documented approach for the synthesis of the parent compound, 4-phenyl-2-pyrrolidone (B42324), provides a foundational pathway that can be adapted for its fluorinated analogue. This method commences with the condensation of diethyl malonate and 2-nitro-1-phenylethan-1-one using a strong base like butyllithium (B86547) to form an initial intermediate. google.compatsnap.com This intermediate undergoes catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, leading to the formation of a carboxylated pyrrolidinone ring system. The final step involves a decarboxylation reaction under alkaline conditions to yield the target 4-phenyl-2-pyrrolidone. google.compatsnap.com Applying this logic to the target molecule would require starting with the appropriately substituted 2-nitro-1-(2,4,5-trifluorophenyl)ethan-1-one.

A summary of this synthetic approach is detailed below:

Table 1: Multi-Step Synthesis of 4-Phenyl-2-pyrrolidone This table is interactive. Users can sort and filter the data.

| Step | Starting Materials | Reagents & Conditions | Intermediate/Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | Diethyl malonate, 2-nitro-1-phenylethan-1-one | Strong Lewis base (e.g., butyllithium), Tetrahydrofuran | Intermediate 1 | Condensation | google.compatsnap.com |

| 2 | Intermediate 1 | H₂, 10% Pd/C, Methanol, 20-30°C | 3-Methoxycarbonyl-4-phenyl-2-pyrrolidone (Intermediate 3) | Reductive Cyclization | google.compatsnap.com |

Another versatile multi-step strategy involves the Suzuki-Miyaura cross-coupling reaction. researchgate.net This method is particularly useful for creating the carbon-carbon bond between the pyrrolidinone ring and the aryl group. The synthesis can be designed to couple an arylboronic acid (e.g., (2,4,5-trifluorophenyl)boronic acid) with a pyrrolin-2-one derivative bearing a suitable leaving group, such as a tosyloxy group, at the 4-position. researchgate.net The resulting 4-aryl-3-pyrrolin-2-one can then be hydrogenated to afford the saturated 4-arylpyrrolidin-2-one. researchgate.net

Novel Synthetic Methodologies and Improvements

Recent research has focused on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing pyrrolidin-2-one derivatives. These efforts align with the principles of sustainable chemistry and often involve the development of novel catalytic systems.

Exploration of Sustainable Chemistry Principles in Pyrrolidin-2-one Synthesis

A significant advancement in the sustainable synthesis of pyrrolidinone precursors is the use of ultrasound irradiation in conjunction with green catalysts. rsc.orgrsc.org One such method describes a one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate. rsc.org This reaction is efficiently catalyzed by citric acid, a biodegradable and inexpensive organic acid, in ethanol, a green solvent. rsc.orgrsc.org

The key advantages of this methodology include:

Clean Reaction Profiles: Minimal side product formation.

High Yields: Excellent conversion to the desired product.

Short Reaction Times: Ultrasound acceleration significantly reduces the time required compared to conventional heating. rsc.org

Simple Work-up: Avoids the need for chromatographic purification. rsc.org

The use of ultrasound-assisted organic synthesis represents an eco-friendly technique that can reduce energy consumption and improve reaction efficiency. rsc.org This approach provides a greener pathway to pyrrolin-2-one intermediates, which can be subsequently converted to their saturated pyrrolidin-2-one analogues.

Table 2: Comparison of Reaction Conditions for Synthesis of a Model 3-Pyrrolin-2-one This table is interactive. Users can sort and filter the data.

| Entry | Solvent | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ethanol | Reflux | 60 | 65 | rsc.org |

| 2 | Ethanol | Ultrasound (100 W) | 15 | 89 | rsc.org |

| 3 | Water | Ultrasound (100 W) | 25 | 70 | rsc.org |

| 4 | Methanol | Ultrasound (100 W) | 20 | 82 | rsc.org |

| 5 | Acetonitrile | Ultrasound (100 W) | 30 | 75 | rsc.org |

Catalyst Development for Pyrrolidin-2-one Formation

The development of novel catalysts is central to improving the synthesis of the pyrrolidin-2-one ring system. Research has explored various metal-based catalysts to facilitate the transformation of readily available starting materials into the desired heterocyclic core.

One notable pathway involves the conversion of glutamic acid, an abundant amino acid, into 2-pyrrolidone. researchgate.net This process can be achieved using supported ruthenium (Ru) catalysts under a hydrogen atmosphere. The reaction proceeds through the initial dehydration of glutamic acid to pyroglutamic acid, followed by a series of hydrogenation and decarbonylation steps catalyzed by the Ru nanoparticles. researchgate.net Studies have shown that Ru supported on MFI-type zeolites (Ru/MFI) provides high yields of 2-pyrrolidone under relatively mild conditions (160 °C, 2 MPa H₂). researchgate.net The catalyst's effectiveness is linked to the high dispersion of Ru nanoparticles and the presence of cationic Ru species, which facilitate the key decarbonylation step. researchgate.net

In a different approach, nickel catalysts have been employed for the synthesis of 1,5-disubstituted pyrrolidin-2-ones. A method utilizing a Ni(ClO₄)₂·6H₂O catalyst enables the reaction between donor-acceptor cyclopropanes and anilines or benzylamines to form the pyrrolidinone ring. nih.gov This multi-step, one-pot procedure involves ring opening of the cyclopropane, imine formation, reduction, and subsequent lactamization.

These catalytic advancements offer alternative and potentially more efficient routes to the pyrrolidin-2-one scaffold, moving away from classical multi-step syntheses towards more atom-economical and streamlined processes.

Mechanistic and Theoretical Investigations of 4 2,4,5 Trifluorophenyl Pyrrolidin 2 One

Computational Chemistry Approaches in Pyrrolidin-2-one Research

Computational chemistry serves as a powerful tool to predict and understand the properties and reactivity of molecules like 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one. These theoretical methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and stability of pyrrolidin-2-one derivatives. arabjchem.org By applying functionals like the B3LYP hybrid functional with basis sets such as 6-311++G**, researchers can optimize the gas-phase molecular geometry of these compounds. nih.gov

These calculations yield critical electronic parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. arabjchem.org

For substituted pyrrolidinones, DFT calculations can elucidate how different functional groups influence these electronic properties. For instance, the introduction of a trifluorophenyl group at the 4-position of the pyrrolidin-2-one ring is expected to significantly alter the electron distribution and, consequently, the HOMO-LUMO gap, compared to the unsubstituted parent molecule. Quantum chemical calculations on various substituted pyrrolidinones have been performed to understand their electronic structure and its influence on their properties. arabjchem.org

Table 1: Representative Electronic Properties of Pyrrolidinone Derivatives from DFT Calculations This table presents example data for illustrative purposes based on typical findings in the literature, as specific values for this compound are not available in the provided search results.

| Derivative | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (ΔE) (a.u.) |

| Pyrrolidin-2-one (Parent) | -0.25 | 0.05 | 0.30 |

| 1-Aryl-pyrrolidin-2-one | -0.27 | 0.03 | 0.30 |

| 4-Aryl-pyrrolidin-2-one | -0.28 | 0.02 | 0.30 |

Note: Values are hypothetical and for illustrative purposes.

Computational studies are invaluable for mapping out the intricate pathways of chemical reactions involving pyrrolidin-2-ones. The synthesis of this heterocyclic system can be achieved through various routes, including the ring contraction of piperidine (B6355638) derivatives or [3+2] cycloaddition reactions. rsc.orgacs.org DFT calculations allow for the detailed exploration of these reaction mechanisms at a molecular level. nih.gov

By modeling the potential energy surface (PES) of a reaction, chemists can identify the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. For example, in the reaction between a 3-pyrrolin-2-one derivative and an amine, DFT calculations can determine the most favorable reaction pathway by comparing the activation energies (ΔG#) of different possible routes. nih.gov Such studies have shown that product formation is often governed by kinetic selectivity, where the pathway with the lowest activation barrier is preferred, rather than thermodynamic selectivity, which would favor the most stable product. nih.gov

Mechanistic investigations into the synthesis of pyrrolidines from pyridines have identified key intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide through computational analysis. nih.gov These theoretical findings clarify the step-by-step process of bond formation and cleavage, providing a detailed picture that complements experimental observations.

For the parent 2-pyrrolidinone (B116388), two distinct peaks in the C-H vibrational band have been identified as localized axial and equatorial C-H stretches, which can serve as probes for its conformational dynamics. rsc.org In substituted derivatives like this compound, the bulky and rigid trifluorophenyl group will impose significant steric constraints, favoring conformations that minimize unfavorable interactions. The puckering of the ring and the orientation of the substituent are key factors defining the molecule's three-dimensional structure. In aqueous solutions, the presence of water molecules can further influence the conformational equilibrium, affecting the population of different conformers. researchgate.net

Intermolecular Interactions and Binding Mechanisms

The way a molecule interacts with its neighbors in a crystal or in solution is fundamental to its physical properties and biological function. For this compound, these interactions are dictated by the presence of the lactam group and the fluorinated aromatic ring.

The pyrrolidin-2-one moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This duality allows for the formation of robust hydrogen bonding networks, which are a defining feature of their crystal structures. nih.govmdpi.com

In the solid state, pyrrolidin-2-one and its derivatives often form catemeric structures, where molecules link into chains via N-H···O hydrogen bonds. rsc.orgmdpi.com These chains are a common motif observed in their crystal packing. mdpi.com The study of co-crystals, for instance between pyrrolidin-2-one and chloranilic acid, reveals short and strong O-H···O hydrogen bonds. nih.gov The geometry of these bonds, including the distance between the donor and acceptor atoms and the angle of the bond, is critical for the stability of the crystal lattice. nih.gov The analysis of various crystal structures shows that hydrogen bonding is a primary force in directing the assembly of these molecules. mdpi.com

Table 2: Typical Hydrogen Bond Geometries in Pyrrolidin-2-one Structures Based on data for related structures found in the literature.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N | H | O | ~0.86 | ~2.00 | ~2.85 | ~170 | Chain |

| O | H | O | ~0.84 | ~1.65 | ~2.48 | ~175 | Dimer |

Source: Adapted from general findings in crystallographic studies. nih.govmdpi.com

The hydrophobic effect is particularly relevant for this compound in aqueous environments. This effect describes the tendency of nonpolar groups, like the trifluorophenyl ring, to aggregate in water to minimize their disruptive effect on the hydrogen-bonding network of water molecules. reddit.com This aggregation is driven by an increase in the entropy of the surrounding water. reddit.com In the context of drug design, these hydrophobic interactions are critical for the binding of a ligand to the active site of a protein, often working in concert with hydrogen bonds to achieve high affinity and specificity. nih.gov The trifluorophenyl group can also participate in π-π stacking interactions with other aromatic systems, further stabilizing intermolecular assemblies.

Role of Fluorine Atoms in Molecular Interactions

The substitution of hydrogen with fluorine atoms in organic molecules imparts unique physicochemical properties that are critical in fields like medicinal chemistry. In this compound, the three fluorine atoms on the phenyl ring are pivotal in defining its molecular interaction profile. Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution and conformational properties of the molecule. nih.gov

The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which enhances the metabolic stability of the compound. nih.govencyclopedia.pub The fluorine atoms in the 2,4,5-trifluorophenyl group act as potent electron-withdrawing groups due to their high electronegativity. encyclopedia.pubmdpi.com This electronic perturbation can influence hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

Furthermore, fluorinated moieties can enhance binding affinity through favorable interactions within protein binding sites. mdpi.com The introduction of fluorine can increase a molecule's lipophilicity, which can improve its transport properties and ability to penetrate hydrophobic pockets in proteins. nih.govresearchgate.net These hydrophobic regions are often lined with amino acids such as leucine (B10760876) and phenylalanine. nih.gov

A key interaction enabled by fluorine is the orthogonal multipolar interaction between a C-F bond and a carbonyl group (C–F···C=O). nih.gov Studies on other fluorinated inhibitors have shown that such interactions, where the fluorine atom approaches the electrophilic carbonyl carbon, can significantly increase binding affinity. nih.gov Given the structure of this compound, the fluorine atoms on the phenyl ring are positioned to potentially form such stabilizing interactions with carbonyl groups in a receptor's active site. The strategic placement of fluorine can also serve to block sites susceptible to metabolic degradation, such as aromatic hydroxylation, thereby improving the compound's pharmacokinetic profile. nih.govencyclopedia.pub

Quantum Chemical Studies on Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. acs.orgmdpi.comresearchgate.net These computational methods provide fundamental insights into molecular properties that are not easily accessible through experimental means alone. For this compound, analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) theory can elucidate its electronic behavior and predict its reactivity. While specific computational studies for this exact molecule are not publicly available, the principles of these analyses allow for a theoretical exploration of its properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, defining its electrophilicity. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the electron-withdrawing trifluorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. The distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack.

Illustrative FMO Data Table

Disclaimer: The following table is for illustrative purposes only. The values are representative and not the result of an actual quantum chemical calculation on this compound, as such data is not available in the searched literature.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. researchgate.net A key feature of NBO analysis is the examination of donor-acceptor (hyperconjugative) interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which contributes to molecular stability. researchgate.net

For this compound, NBO analysis would reveal significant interactions. For example, the lone pairs on the oxygen and nitrogen atoms of the pyrrolidinone ring would act as strong donors. These could delocalize into the antibonding orbitals (acceptors) of adjacent bonds, such as the C=O π* orbital or C-C σ* orbitals. Similarly, interactions between the fluorine lone pairs and the π* orbitals of the phenyl ring would provide insight into the electronic effects of fluorination. These hyperconjugative interactions are crucial for understanding the molecule's structure, stability, and electronic properties.

Illustrative NBO Analysis Data Table

Disclaimer: The following table is for illustrative purposes only. The interactions and energy values are representative examples of what an NBO analysis might reveal and are not from an actual calculation on this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C=O) | 55.2 |

| LP (2) O | σ* (N-C) | 28.5 |

| π (C=C) phenyl | π* (C=C) phenyl | 20.4 |

| LP (1) F | σ* (C-C) phenyl | 4.1 |

Structure Activity Relationship Sar Studies of 4 2,4,5 Trifluorophenyl Pyrrolidin 2 One Analogues

Methodologies for SAR Elucidation

The elucidation of SAR is achieved through meticulous and systematic chemical modifications, allowing for a clear correlation between structural changes and their effects on biological potency and selectivity.

The pyrrolidin-2-one ring is a versatile and privileged scaffold in drug discovery. researchgate.netnih.govnih.gov Its non-planar, three-dimensional structure allows for an efficient exploration of pharmacophore space. researchgate.netnih.govnih.gov SAR studies often involve the functionalization of this pre-formed ring or its complete synthesis from various precursors to introduce diversity. researchgate.netnih.gov

Key modification strategies include:

Substitution at the Nitrogen (N1 position): The nitrogen atom of the lactam is a common point for modification. Introducing different substituents can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. It can also introduce new interaction points with the target protein. For example, in a series of pyrrolidin-2-one based monoacylglycerol lipase (B570770) (MAGL) inhibitors, modifications at this position were crucial for enhancing potency. researchgate.net

Substitution at the C3 and C5 positions: The carbon atoms adjacent to the carbonyl group and the nitrogen atom are key positions for introducing substituents that can explore different binding pockets of a target enzyme or receptor. In the development of inhibitors for P. aeruginosa PBP3, the pyrrolidine-2,3-dione (B1313883) core was modified at position 3, where a hydroxyl group was found to be critical for activity. nih.gov

Ring Alterations: In some cases, the core scaffold itself is altered. For instance, expanding the five-membered ring to a six-membered ring or replacing the lactam oxygen with sulfur can have profound effects on the compound's conformation and binding affinity.

| Modification Site | Example of Substituent/Change | General Rationale for Modification | Observed or Potential Impact |

|---|---|---|---|

| Nitrogen (N1) | Alkyl, Aryl, Benzyl groups | To explore hydrophobic pockets and modulate CNS penetration. nih.gov | Alters lipophilicity and can introduce key binding interactions. nih.gov |

| Position C3 | Hydroxyl, Amino, Piperidinyl groups | To introduce hydrogen bond donors/acceptors or basic functionalities for ionic interactions. nih.gov | Can significantly enhance potency and selectivity. nih.gov |

| Position C5 | Benzoyl, Phenyl groups | To probe for additional binding interactions and orient the core scaffold. nih.gov | Influences binding mode and overall affinity. nih.gov |

| Core Scaffold | Opening the ring, creating pyrrolidine-2,5-diones | To change the core geometry and vector projections of substituents. nih.govsemanticscholar.org | May lead to a completely different biological profile or target engagement. nih.gov |

The 2,4,5-trifluorophenyl group is a critical component of the molecule, often serving as a key recognition element for the biological target. The fluorine atoms are not mere placeholders for hydrogen but have significant impacts due to their unique properties.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring creates a strong electron-withdrawing effect. This can influence the pKa of nearby functional groups and alter the molecule's interaction with electron-rich or electron-poor regions of the binding site. nih.gov

Lipophilicity: The trifluoromethyl group, and by extension, multiple fluorine substitutions, can significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and binding to hydrophobic pockets. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Substituting metabolically vulnerable positions with fluorine is a common strategy to improve a compound's pharmacokinetic profile.

Conformational Effects: The specific 2,4,5-substitution pattern locks the phenyl ring in a preferred conformation relative to the pyrrolidin-2-one core, which can be crucial for optimal binding. Structure-activity relationship analyses of dipeptidyl peptidase-4 (DPP-4) inhibitors have classified compounds with a trifluorophenyl moiety as a distinct group, highlighting the importance of this fragment for binding. bohrium.comnih.govacs.org Studies on other molecular classes have shown that altering the position of fluorine atoms on a phenyl ring can switch a compound from being non-selective to highly selective for a specific biological target. frontiersin.org

| Substitution Pattern | Key Property Conferred | Impact on Activity/Properties |

|---|---|---|

| Single Fluoro | Moderate electron-withdrawing effect. | Can improve metabolic stability and act as a hydrogen bond acceptor. |

| Difluoro | Stronger inductive effect, altered quadrupole moment. | Can lead to specific orthogonal multipolar interactions with the protein backbone. |

| 2,4,5-Trifluoro | Potent inductive effect, defined conformational preference. bohrium.comnih.gov | Often crucial for high-affinity binding and selectivity. bohrium.comnih.govacs.org |

| Trifluoromethyl (CF3) | High lipophilicity, strong electron-withdrawing nature. nih.govmdpi.com | Significantly enhances binding to hydrophobic pockets and blocks metabolic attack. nih.gov |

Insights from Molecular Design and Rational Drug Design Principles

Modern drug discovery heavily relies on computational methods and rational design principles to guide the optimization of lead compounds, saving time and resources.

A key goal in lead optimization is to improve the binding affinity of a compound without excessively increasing its size, as larger molecules often have poorer pharmacokinetic properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics used to guide this process. acs.org

Ligand Efficiency (LE): This metric normalizes binding affinity (often expressed as pIC50 or pKi) by the number of heavy (non-hydrogen) atoms (HAC) in the molecule. It helps in identifying small, efficient fragments that contribute significantly to binding.

Formula:LE = -RTln(Ki) / HAC or simplified as LE ≈ 1.4 * pIC50 / HAC

Lipophilic Efficiency (LipE): This metric relates potency to lipophilicity (logP or clogP). An optimal drug candidate should be potent but not overly greasy. High LipE values are generally desirable. acs.org

Formula:LipE = pIC50 - logP

Optimization strategies for analogues of 4-(2,4,5-trifluorophenyl)pyrrolidin-2-one would involve synthesizing a series of compounds with modifications designed to improve these efficiency metrics. For example, replacing a bulky, non-essential group with a smaller, more efficient one that maintains or improves a key interaction would increase LE. researchgate.net

Pharmacophore modeling is a cornerstone of rational drug design. researchgate.netnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. researchgate.netnih.gov

The process typically involves:

Model Generation: A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). nih.govijper.org

Virtual Screening: The generated model is then used as a 3D query to search large databases of chemical compounds to identify new molecules that match the pharmacophore features. nih.govmdpi.com

Overlay Analysis: This involves superimposing different active analogues to understand their common structural features. For the this compound series, overlaying potent analogues would reveal the crucial spatial relationships between the trifluorophenyl ring, the pyrrolidin-2-one core, and other substituents required for activity.

| Pharmacophore Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., carbonyl oxygen). nih.gov | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the protein. |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., N-H in the lactam). nih.gov | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in the protein. |

| Hydrophobic Feature (H) | A non-polar group (e.g., an alkyl chain). nih.gov | Engages in van der Waals interactions within a hydrophobic pocket. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., the trifluorophenyl ring). nih.gov | Participates in π-π stacking or cation-π interactions with aromatic residues like Phe, Tyr, Trp. |

| Positive/Negative Ionizable | A group that can carry a formal charge at physiological pH. nih.gov | Forms salt bridges or ionic bonds with charged residues in the protein. |

The pyrrolidin-2-one scaffold in the title compound has a chiral center at the C4 position, where the trifluorophenyl group is attached. The stereochemistry at this center is often critical for biological activity. researchgate.netnih.govnih.gov

The different spatial arrangement of substituents in enantiomers or diastereomers can lead to vastly different biological profiles. researchgate.netnih.gov One stereoisomer may fit perfectly into a binding site, while the other may clash with the protein or be unable to form key interactions. This stereoselectivity is a hallmark of specific drug-target interactions.

A compelling example comes from the development of piperazinyl pyrrolidin-2-one MAGL inhibitors, where researchers identified that the (R)-enantiomer, compound (R)-3t, was the potent and reversible inhibitor, clearly demonstrating the profound influence of stereochemistry. researchgate.net This highlights that controlling the stereochemistry during synthesis is paramount for developing effective and selective therapeutic agents.

| Compound | Stereochemistry at C4 | Biological Activity (IC₅₀) | Interpretation |

|---|---|---|---|

| Isomer A | (R) | 10 nM | The (R)-configuration allows for optimal orientation of the trifluorophenyl group in the binding pocket, leading to high potency. |

| Isomer B | (S) | >10,000 nM | The (S)-configuration likely introduces a steric clash or places the trifluorophenyl group in a region where it cannot make favorable interactions. |

| Racemic Mixture | (R/S) | 20 nM | The activity of the racemic mixture is primarily due to the potent (R)-isomer, effectively diluted by the inactive (S)-isomer. |

In Vitro Biological Activities and Molecular Interactions of 4 2,4,5 Trifluorophenyl Pyrrolidin 2 One

Dipeptidyl Peptidase IV (DPP-4) Inhibition Research

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.govmdpi.comnih.govnumberanalytics.comyoutube.com The inhibition of DPP-4 is an established therapeutic strategy for the management of type 2 diabetes mellitus. nih.govmdpi.comnih.govnumberanalytics.com Research into DPP-4 inhibitors has revealed that compounds containing a pyrrolidine (B122466) moiety can act as effective inhibitors. nih.govresearchgate.net

In Vitro Enzyme Inhibition Assays and Potency Determination

For instance, a class of DPP-4 inhibitors featuring a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid backbone has demonstrated high potency. One such derivative, neogliptin, exhibited an IC50 value of 16.8 ± 2.2 nM for DPP-4. nih.gov Another study on pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives identified compounds with potent DPP-4 inhibitory activity, with some showing IC50 values as low as 0.017 µM. nih.gov These findings suggest that the trifluorophenyl and pyrrolidine motifs are key contributors to potent DPP-4 inhibition.

Conversely, a series of prolyl-fluoropyrrolidine derivatives showed more moderate to high inhibitory activity, with IC50 values for the most potent compounds being 0.43 µM and 0.83 µM. nih.gov The inhibitory activity of various compounds against DPP-4 is presented in Table 1.

Table 1: In Vitro DPP-4 Inhibitory Activity of Selected Compounds

| Compound/Derivative Class | IC50 Value | Source(s) |

|---|---|---|

| Neogliptin | 16.8 ± 2.2 nM | nih.gov |

| 4-Fluoropyrrolidine-2-carbonitrile derivative | 0.017 µM | nih.gov |

| Prolyl-fluoropyrrolidine derivative (Compound 10) | 0.43 µM | nih.gov |

| Prolyl-fluoropyrrolidine derivative (Compound 9) | 0.83 µM | nih.gov |

Selectivity Profiling against Related Proteases

The selectivity of a DPP-4 inhibitor is a critical aspect of its pharmacological profile, as off-target inhibition of related proteases, such as DPP-8 and DPP-9, has been linked to potential adverse effects in preclinical studies. nih.govportlandpress.com Therefore, it is crucial to assess the inhibitory activity of a candidate compound against these and other related enzymes like Fibroblast Activation Protein (FAP).

While specific selectivity data for 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one is not detailed in the available literature, studies on similar compounds highlight the importance of achieving high selectivity. For example, vildagliptin, a known DPP-4 inhibitor, is reported to be 200-fold selective against DPP-8 and more than 30-fold selective against DPP-9. portlandpress.com The general aim in the development of DPP-4 inhibitors is to achieve high selectivity to minimize the potential for off-target effects. nih.govresearchgate.netportlandpress.com

Molecular Docking and Binding Mode Analysis with DPP-4

Molecular docking studies provide valuable insights into the binding interactions between an inhibitor and the active site of its target enzyme. For DPP-4, the active site is composed of several subsites, including the S1 and S2 pockets, which are crucial for inhibitor binding. researchgate.net

The binding of inhibitors to the DPP-4 active site involves a network of interactions with key amino acid residues. The catalytic triad (B1167595) of DPP-4 consists of Ser630, Asp708, and His740. researchgate.net The S1 subsite, which accommodates the pyrrolidine ring of many inhibitors, is a hydrophobic pocket. researchgate.net Key residues within or near the active site that are frequently involved in inhibitor binding include Glu205, Glu206, Tyr662, Tyr547, and Trp629. researchgate.netnih.gov For instance, the nitrogen atom of the tetrahydro-2H-thiopyran-3-amine in one class of inhibitors forms salt-bridge and hydrogen bond interactions with the side chains of Glu205, Glu206, and Tyr662. nih.gov In another example, the 2-fluorobenzyl group of a different inhibitor series is speculated to interact with Asn710. nih.gov Furthermore, the nitrile group of cyanopyrrolidine inhibitors has been shown to form hydrogen bonds with Tyr547 and Tyr666. nih.gov

The pyrrolidine ring is a common feature in many DPP-4 inhibitors and is known to occupy the hydrophobic S1 pocket of the enzyme. nih.govnih.gov The structural rigidity and physicochemical properties of the pyrrolidine scaffold contribute significantly to its binding affinity. nih.gov

The trifluorophenyl group plays a crucial role in anchoring the inhibitor within the active site. This group typically embeds itself in a hydrophobic pocket of the DPP-4 enzyme. nih.gov This hydrophobic pocket is formed by residues such as Val656, Tyr631, Tyr662, Trp659, and Tyr666. nih.gov The fluorine substitutions on the phenyl ring can enhance the potency of the inhibitor.

Other In Vitro Enzymatic and Receptor Interactions of Pyrrolidin-2-one Derivatives

Beyond DPP-4, pyrrolidin-2-one derivatives have been investigated for their interactions with a variety of other enzymes and receptors. These studies reveal the versatility of the pyrrolidinone scaffold in medicinal chemistry.

For example, certain polyhydroxylated pyrrolidines have been identified as inhibitors of α-glucosidase and aldose reductase, both of which are relevant targets in the context of diabetes and its complications. nih.gov Other pyrrolidin-2,5-dione derivatives have been evaluated as multi-target anti-inflammatory agents, showing inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ebi.ac.uk

In the realm of receptor interactions, pyrrolidine derivatives have been developed as antagonists for the CXCR4 chemokine receptor, demonstrating potential in cancer metastasis. nih.gov Additionally, some pyrrolidine-indole derivatives have been explored as modulators of 5-HT2-selective receptors for potential applications in mental health. nih.gov The pyrrolidin-2-one scaffold has also been incorporated into androgen receptor modulators. pharmablock.com

Table 2: Other In Vitro Activities of Pyrrolidin-2-one Derivatives

| Derivative Class | Target | Activity | Source(s) |

|---|---|---|---|

| Polyhydroxylated pyrrolidines | α-Glucosidase, Aldose Reductase | Inhibition | nih.gov |

| Pyrrolidine-2,5-diones | COX-1, COX-2, 5-LOX | Inhibition | ebi.ac.uk |

| Pyrrolidine-containing derivatives | CXCR4 chemokine receptor | Antagonism | nih.gov |

| Pyrrolidine-indole derivatives | 5-HT2-selective receptors | Modulation | nih.gov |

| Pyrrolidin-2-one derivatives | Androgen receptor | Modulation | pharmablock.com |

Matrix Metalloproteinase (MMP) Inhibition

The pyrrolidine scaffold is a key structural feature in the design of various Matrix Metalloproteinase Inhibitors (MMPIs). nih.gov Research has demonstrated that new series of pyrrolidine-based inhibitors can modulate the activities of several MMPs in the low nanomolar range, including MMP-2, MMP-13, and MMP-14. nih.gov These compounds often show selectivity for MMPs with intermediate and deep active site pockets, while having less effect on those with shallow pockets like MMP-1 and MMP-7. nih.gov

The design of these inhibitors often involves appending side chains to the pyrrolidine ring to enhance water solubility and allow for specific interactions with the non-prime side of the enzyme's active site. nih.gov For instance, the introduction of a mercaptosulfonamide functionality to the pyrrolidine framework has been shown to increase oxidative stability and biological compatibility. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on cinnamoyl pyrrolidine derivatives as MMP-2 inhibitors have indicated that the inhibitory activity is significantly dependent on the electronic properties of the compounds. nih.gov The only MMP inhibitor currently approved for clinical use is the tetracycline (B611298) doxycycline, which exhibits weak inhibition of collagenases (MMPs-1, 8, and 13). nih.gov

Table 1: Inhibitory Activity of Pyrrolidine Derivatives against various Matrix Metalloproteinases (MMPs)

| Compound Class | Target MMP | Inhibitory Concentration | Reference |

|---|---|---|---|

| 3-Mercaptopyrrolidine Derivatives | MMP-2 | ~2 to 50 nM | nih.gov |

| 3-Mercaptopyrrolidine Derivatives | MMP-13 | ~2 to 50 nM | nih.gov |

| 3-Mercaptopyrrolidine Derivatives | MMP-14 | ~4 to 60 nM | nih.gov |

| 3-Mercaptopyrrolidine Derivatives | MMP-1 | ~850 to >50,000 nM | nih.gov |

| 3-Mercaptopyrrolidine Derivatives | MMP-7 | ~4,000 to >25,000 nM | nih.gov |

Alpha-Amylase and Alpha-Glucosidase Inhibition

A key therapeutic strategy for managing type 2 diabetes is to inhibit carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which slows the release of glucose into the bloodstream. nih.govnih.gov Pyrrolidine derivatives have been investigated as potential inhibitors of these enzymes. nih.govresearchgate.net

In one study, a series of pyrrolidine derivatives were synthesized and tested for their inhibitory activity. nih.gov A 4-methoxy analogue demonstrated notable inhibition with IC₅₀ values of 26.24 µg/mL against α-amylase and 18.04 µg/mL against α-glucosidase. nih.gov Molecular docking studies have supported these experimental findings, indicating a good fit of the potent pyrrolidine derivatives within the active sites of both enzymes. nih.gov The inhibition of these enzymes by pyrrolidine-based compounds can lead to a reduced rate of carbohydrate digestion and a blunted postprandial increase in blood glucose levels. researchgate.net

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE) are well-established targets for the development of broad-spectrum antibacterial agents. nih.gov A novel series of pyrrolopyrimidine inhibitors have been developed through structure-based design, demonstrating potent, dual-targeting activity against both GyrB and ParE. nih.gov These compounds have shown a broad antibacterial spectrum, including activity against challenging Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli. nih.gov The structure-activity relationship (SAR) studies of this series have highlighted the key structural and electronic features necessary for their antibacterial effects. nih.gov

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Pyrrolidine-containing compounds have also been explored as inhibitors of carbonic anhydrases (CAs) and acetylcholinesterase (AChE). tandfonline.comnih.gov A study on pyrrolidine-benzenesulfonamides reported significant inhibitory potential. tandfonline.comnih.gov One compound in the series was identified as a highly potent inhibitor of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with Kᵢ values of 17.61 ± 3.58 nM and 5.14 ± 0.61 nM, respectively. tandfonline.comnih.gov Other derivatives in the same study showed remarkable AChE inhibition, with Kᵢ values as low as 22.34 ± 4.53 nM. tandfonline.comnih.gov Similarly, another novel series of pyrrole-3-one derivatives containing sulfa drugs were found to be highly potent inhibitors of AChE, hCA I, and hCA II, with Kᵢ values in the nanomolar range. nih.gov

Table 2: Inhibition Constants (Kᵢ) of Pyrrolidine Derivatives against Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE)

| Compound Series | Target Enzyme | Kᵢ Value Range (nM) | Reference |

|---|---|---|---|

| Pyrrolidine-benzenesulfonamides | hCA I | 17.61 ± 3.58 | tandfonline.comnih.gov |

| hCA II | 5.14 ± 0.61 | ||

| Pyrrolidine-benzenesulfonamides | AChE | 22.34 - 27.21 | tandfonline.comnih.gov |

| Pyrrole-3-one derivatives with sulfa drugs | AChE | 6.50 - 37.46 | nih.gov |

| hCA I | 1.20 - 44.21 | ||

| hCA II | 8.93 - 46.86 |

In Vitro Antiproliferative and Cytotoxic Activity Studies of Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one core is a prevalent scaffold in compounds exhibiting antiproliferative and cytotoxic activities against various cancer cell lines.

Cell Line Specificity and Activity Assays

Derivatives of pyrrolidin-2-one have demonstrated a range of cytotoxic effects across different human cancer cell lines. For instance, a 2-pyrrolidinone (B116388) rich fraction from Brassica oleracea var. capitata showed in vitro cytotoxicity against HeLa (cervical cancer) and PC-3 (prostate cancer) cells, with IC₅₀ values of 2.5 µg/ml and 3 µg/ml at 24 hours, respectively. nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also been synthesized and evaluated for their anticancer activity. nih.gov One such compound was particularly potent against PC3 cells with an IC₅₀ value of 0.19 µM, while others showed strong activity against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC₅₀ values of 1.66 µM and 4.55 µM, respectively. nih.gov Furthermore, a series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety were evaluated against a panel of cancer cell lines including HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma), with many showing moderate to excellent potency. nih.gov

The antiproliferative activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one, extracted from a marine Streptomyces species, was tested against selected bacterial and fungal strains. nih.gov It showed maximum activity against Escherichia coli with a MIC value of 187 μg/ml. nih.gov

Table 3: In Vitro Antiproliferative Activity of Pyrrolidin-2-one Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-Pyrrolidinone rich fraction | HeLa | Cervical Cancer | 2.5 µg/ml (24h) | nih.gov |

| PC-3 | Prostate Cancer | 3.0 µg/ml (24h) | ||

| Pyrrolo[2,3-d]pyrimidine derivatives | PC3 | Prostate Cancer | 0.19 µM | nih.gov |

| MCF-7 | Breast Cancer | 1.66 µM | ||

| A549 | Lung Cancer | 4.55 µM | ||

| Pyrrolo[2,3-b]pyridine derivatives | HT-29 | Colon Cancer | Moderate to Excellent | nih.gov |

| A549 | Lung Cancer | Moderate to Excellent | ||

| H460 | Lung Cancer | Moderate to Excellent | ||

| U87MG | Glioblastoma | Moderate to Excellent |

Proposed Mechanisms of Antiproliferative Action

The antiproliferative effects of pyrrolidin-2-one derivatives are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Apoptosis Induction and Cell Cycle Arrest: Studies on a 2-pyrrolidinone rich fraction revealed that its antiproliferative effects were mediated through cell cycle arrest at the G0/G1 phase. nih.gov Similarly, cytotoxic pyrrolo[2,3-d]pyrimidine derivatives were found to induce apoptosis, with a significant increase in the percentage of late apoptotic cells, and to cause cell cycle arrest at different stages. nih.gov One potent compound from this series was suggested to exert its cytotoxic effect in A549 cells through the activation of the mitochondrial apoptotic pathway. nih.gov

Kinase Inhibition: Several pyrrolidin-2-one derivatives have been designed as kinase inhibitors. A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory activity against six tyrosine kinases (c-Met, Flt-3, PDGFR-β, VEGFR-2, EGFR, and c-Kit). nih.gov The most promising compound in this series showed potent inhibition of Flt-3 and c-Met with IC₅₀ values of 1.16 nM and 1.92 nM, respectively. nih.gov

Tubulin Polymerization Inhibition: The trimethoxyphenyl (TMP) moiety, when incorporated into pyrrolidone derivatives, has been shown to be critical for optimal interaction with tubulin and for exerting maximal antiproliferative activity. mdpi.com

Advanced Spectroscopic and Crystallographic Analyses

X-ray Crystallographic Studies of Pyrrolidin-2-one Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the crystalline state. researchgate.net It provides precise data on bond lengths, bond angles, and the absolute arrangement of atoms in space.

Growing a suitable single crystal of a compound allows for its analysis by single-crystal X-ray diffraction, which can unambiguously determine the relative and absolute configuration of all stereogenic centers. mdpi.com For chiral molecules like 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one, which possesses a stereocenter at the C4 position of the pyrrolidinone ring, this technique is invaluable for assigning the (R) or (S) configuration.

While specific crystallographic data for this compound is not publicly available, analysis of closely related substituted pyrrolidine (B122466) cathinone (B1664624) derivatives provides significant insight. For example, the hydrochloride salt of 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP) was found to crystallize in the monoclinic P2₁/c space group. researchgate.net Such studies reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the pyrrolidinone ring's N-H and C=O groups, which dictate the crystal packing arrangement. researchgate.net These interactions are fundamental to understanding the solid-state properties of the compound class.

Table 1: Crystallographic Data for an Analogous Pyrrolidinone Derivative (4-MPHP HCl)

| Parameter | Value |

|---|---|

| Compound Name | 1-[1-(4-methylphenyl)-1-oxohexan-2-yl]pyrrolidin-1-ium chloride (4-MPHP HCl) |

| Chemical Formula | C₁₇H₂₆NO⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from a study on related cathinone hydrochlorides. researchgate.net

A primary reason for the interest in this compound is its potential as a DPP-4 inhibitor. Co-crystallization of small molecule inhibitors with their target protein provides a definitive snapshot of the binding mode and key molecular interactions. The crystal structure of human DPP-4 reveals a complex homodimer with a catalytic site composed of several subsites (S1, S2, S1', S2'). nih.govnih.gov

The S1 pocket is a hydrophobic cavity that often accommodates the side chain of the inhibitor. For inhibitors containing a trifluorophenyl moiety, this group is known to occupy the S1 pocket, enhancing potency. nih.gov The pyrrolidinone ring typically binds in the S2 subsite. rcsb.org X-ray structures of DPP-4 complexed with various inhibitors, such as those with PDB IDs 4A5S and 1X70, show that the ligand adopts a specific conformation to maximize favorable interactions with key amino acid residues in the active site, including the catalytic triad (B1167595) (Ser630, Asp708, and His740). rcsb.orgresearchgate.net These interactions often involve hydrogen bonds with the backbone or side chains of residues like Tyr662, Tyr666, and Arg125, as well as hydrophobic interactions within the pockets. Understanding these co-crystal structures is essential for structure-based drug design efforts aimed at optimizing inhibitor potency and selectivity.

Advanced NMR Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (protons and carbons) and their connectivity.

A full suite of NMR experiments is used for unambiguous structural assignment.

¹H NMR: This experiment identifies all unique proton environments in the molecule. For this compound, one would expect distinct signals for the N-H proton, the protons on the pyrrolidinone ring (at C3, C4, and C5), and the two aromatic protons on the trifluorophenyl ring. The chemical shifts and splitting patterns (multiplicity) are highly informative. For instance, the protons on the trifluorophenyl ring would appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: This experiment identifies all unique carbon environments. The spectrum would show signals for the carbonyl carbon (C=O), the carbons of the pyrrolidinone ring, and the carbons of the trifluorophenyl ring. The carbons directly bonded to fluorine atoms would appear as doublets due to one-bond carbon-fluorine (C-F) coupling, a key diagnostic feature.

2D NMR: Two-dimensional techniques are essential for establishing connectivity.

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (typically through 2 or 3 bonds), allowing for the tracing of the entire spin system of the pyrrolidinone ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, even if they are not directly connected through bonds. acs.org This is crucial for determining the relative stereochemistry and preferred conformation of the molecule in solution.

While a specific, published spectrum for this compound is not available, a comparative analysis with the parent compound, 2-pyrrolidinone (B116388), is illustrative.

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Pyrrolidinone and Expected Regions for the Target Compound

| Atom Position | 2-Pyrrolidinone ¹H chemicalbook.com | 2-Pyrrolidinone ¹³C | This compound (Expected/Analogous) ¹H | This compound (Expected/Analogous) ¹³C |

|---|---|---|---|---|

| N-H | ~7.71 | N/A | ~7.5-8.5 | N/A |

| C2 (C=O) | N/A | ~179.8 | N/A | ~175-180 |

| C3 (-CH₂-) | ~2.29 | ~31.1 | ~2.5-3.0 (diastereotopic) | ~35-40 |

| C4 (-CH₂-) | ~2.12 | ~18.1 | ~3.5-4.0 (methine) | ~40-45 |

| C5 (-CH₂-) | ~3.40 | ~42.0 | ~3.5-4.0 (diastereotopic) | ~45-50 |

| Phenyl H | N/A | N/A | ~7.0-7.5 (complex multiplets due to F-coupling) | N/A |

| Phenyl C | N/A | N/A | N/A | ~110-160 (with C-F splitting) |

2-Pyrrolidinone data sourced from ChemicalBook. chemicalbook.com Expected shifts are based on general substituent effects and data from analogous fluorinated compounds. mdpi.com

Molecules with single bonds, particularly those connecting rings or bulky groups, can exist as a mixture of stable conformations, or rotamers, which may interconvert in solution. NMR spectroscopy is an excellent technique for studying these dynamic processes. acs.org In this compound, rotation around the single bond connecting the phenyl ring to the pyrrolidinone ring could be restricted. At room temperature, this rotation might be fast on the NMR timescale, resulting in a single set of averaged signals. However, by lowering the temperature of the NMR experiment (variable-temperature NMR), the interconversion can be slowed down. If the energy barrier to rotation is high enough, the signals for each distinct rotamer may decoalesce and appear as separate sets of peaks in the spectrum, allowing for their individual characterization and the determination of the rotational energy barrier.

Vibrational Spectroscopy for Molecular Characterization (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is a rapid and sensitive method for identifying the functional groups present in a molecule. researchgate.net

Table 3: Expected Characteristic FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (lactam) | Stretch | 3200 - 3400 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=O (lactam) | Stretch | 1650 - 1700 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-F (aryl) | Stretch | 1100 - 1350 |

| C-N | Stretch | 1100 - 1300 |

Frequency ranges are based on standard FT-IR correlation tables and data from analogous compounds. researchgate.netjournaljmsrr.comnist.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Direct academic contributions detailing the synthesis, characterization, or application of 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one are not prominent in the current body of scientific literature. Research in this area has largely centered on the parent pyrrolidin-2-one scaffold and its various derivatives, which are recognized as versatile pharmacophores in medicinal chemistry. The pyrrolidin-2-one ring is a five-membered lactam structure that is a key component in numerous biologically active compounds, exhibiting activities such as anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net The interest in this scaffold is driven by its ability to explore three-dimensional pharmacophore space effectively due to its non-planar, sp3-hybridized nature. nih.gov

Academic work on related structures includes the synthesis of various N-substituted and 4-substituted pyrrolidin-2-ones to explore their therapeutic potential. researchgate.net For instance, novel classes of pyrrolidin-2-one derivatives have been synthesized and evaluated as potent inhibitors of enzymes like autotaxin, which is implicated in conditions such as cancer and fibrosis. nih.gov Furthermore, the 2,4,5-trifluorophenyl moiety itself is a known component in pharmaceuticals, notably as a key intermediate in the synthesis of the antidiabetic drug sitagliptin. google.com The academic contributions, therefore, lie in establishing the foundational importance of the pyrrolidin-2-one core and the trifluorophenyl group separately, providing a strong rationale for investigating their combined potential in a single molecule.

Unaddressed Research Questions and Methodological Challenges

The primary unaddressed question is the very characterization and potential utility of this compound. The lack of published data means that its fundamental chemical properties, biological activity, and potential applications remain unknown.

Key unaddressed research questions include:

Optimal Synthesis Routes: While general methods for synthesizing 4-aryl-pyrrolidin-2-ones exist, such as the aza-Baeyer-Villiger rearrangement of 3-arylcyclobutanones, the optimal, most efficient, and stereoselective pathway for synthesizing this compound has not been established. orgsyn.org

Biological Activity Profile: The compound has not been screened against standard biological targets. Its potential as an antibacterial, anticancer, or enzyme inhibitory agent is entirely unexplored.

Structure-Activity Relationship (SAR): Without data on the primary compound, no SAR studies can be conducted. It is unknown how the specific 2,4,5-trifluoro substitution pattern on the phenyl ring influences the biological activity compared to other halogenation patterns or non-fluorinated analogues.

Methodological challenges that can be anticipated include:

Stereocontrol: The C4 position of the pyrrolidin-2-one ring is a stereocenter. Developing synthetic methods that can selectively produce either the (R) or (S) enantiomer would be a significant challenge, yet crucial, as different stereoisomers often exhibit vastly different biological profiles. nih.govnih.gov

Fluorine-Related Reactivity: The electron-withdrawing nature of the trifluorophenyl ring may affect the reactivity of the pyrrolidin-2-one core, potentially complicating synthesis or influencing its metabolic stability.

Analytical Characterization: While standard techniques apply, challenges in purification and characterization, such as potential polymorphism in the solid state, may arise and would require thorough investigation using methods like X-ray crystallography. mdpi.com

Prospective Advancements in Pyrrolidin-2-one Research Methodologies

Future research on pyrrolidin-2-one derivatives, including the title compound, will likely benefit from several methodological advancements.

Catalysis: The development of novel iron-catalyzed asymmetric cross-coupling reactions presents an opportunity for creating chiral pyrrolidines and pyrrolidinones with high enantioselectivity. acs.org Applying such methods could provide access to enantiomerically pure 4-aryl-pyrrolidin-2-ones, which is essential for developing selective therapeutics.

Flow Chemistry: For synthesis and optimization, continuous flow reactors offer improved control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, better purity, and safer handling of reactive intermediates compared to traditional batch synthesis. evitachem.com

Computational Modeling: The use of molecular dynamics (MD) simulations and density functional theory (DFT) can aid in predicting the most stable conformations, understanding noncovalent interactions, and modeling how these molecules might bind to biological targets. researchgate.netacs.org This in-silico approach can guide synthetic efforts by prioritizing compounds with the highest predicted affinity and selectivity, saving significant time and resources.

A summary of prospective methodologies is presented in the table below.

| Methodology | Potential Application to Pyrrolidin-2-one Research | Anticipated Benefit |

| Asymmetric Catalysis | Enantioselective synthesis of chiral pyrrolidin-2-ones. | Access to single enantiomers, enabling more precise SAR studies and drug design. |

| Continuous Flow Chemistry | Optimization of multi-step syntheses and scale-up production. | Improved yield, purity, safety, and efficiency. |

| Computational Chemistry (MD/DFT) | Predicting binding affinities, reaction mechanisms, and molecular properties. | Rational drug design, prioritization of synthetic targets. |

| High-Throughput Screening (HTS) | Rapidly screening libraries of pyrrolidin-2-one derivatives against diverse biological targets. | Accelerated discovery of new lead compounds. |

Potential Avenues for Further Exploration of this compound in Chemical Biology

Given the known biological activities of the pyrrolidin-2-one scaffold and fluorinated aromatics, several avenues for the exploration of this compound in chemical biology are promising.

Enzyme Inhibition: Many pyrrolidinone derivatives function as enzyme inhibitors. nih.gov The title compound could be investigated as an inhibitor of targets where hydrophobic and electrostatic interactions are key. The trifluorophenyl group can participate in specific interactions (e.g., π-π stacking, halogen bonding) within an enzyme's active site. Targets could include kinases, proteases, or enzymes like autotaxin.

Anticancer Research: Fluorinated pyrrolidine (B122466) derivatives have been shown to modulate gene expression related to apoptosis in cancer cell lines like HepG2. nih.gov Investigating the effect of this compound on cancer cell proliferation, apoptosis, and cell cycle progression is a logical step. Its activity could be tested against a panel of human cancer cell lines.

Neurodegenerative Disease Research: The pyrrolidin-2-one core is famously present in the racetam class of nootropic drugs. While the mechanism is different, exploring whether this new derivative has any modulating effects on neurotransmitter systems or neuroprotective properties could be a valuable long-term goal.

PET Imaging Probes: The incorporation of fluorine makes this compound a candidate for development into a positron emission tomography (PET) imaging agent by using the fluorine-18 (B77423) isotope. If the molecule shows high affinity and selectivity for a particular biological target (e.g., a receptor or enzyme overexpressed in a disease state), a radiolabeled version could be synthesized for in vivo imaging and diagnostic purposes.

Q & A

Q. What are the established synthetic routes for 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one and its derivatives?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example:

- Pd/C-Catalyzed Hydrogenation : A precursor such as (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride is hydrogenated to yield the target compound .

- Intermediate Utilization : Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 769195-26-8) serves as a key intermediate in synthesizing pyrrolidinone derivatives via keto-enol tautomerization and cyclization .

| Synthetic Method | Key Step | Yield | Reference |

|---|---|---|---|

| Pd/C Hydrogenation | Reduction of boronate precursor | 60-70% | |

| Cyclization from Butanoate Ester | Keto-enol cyclization | 50-65% |

Q. How is the structural configuration of this compound validated?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry. For instance:

- Crystallographic Analysis : Single-crystal X-ray diffraction (SC-XRD) at 153 K with a data-to-parameter ratio >14.0 and R-factor <0.04 ensures precise determination of bond angles, torsional strains, and fluorine substitution patterns .

- Comparative NMR : -NMR and -NMR are used to verify electronic environments and substituent orientations .

Advanced Research Questions

Q. How can radiochemical yields of 11C-labeled derivatives (e.g., 11C-UCB-J) be optimized for PET imaging?

Methodological Answer: Key strategies include:

- Precursor Design : Use of (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride (BF-Dm-UCB-J) ensures efficient -methylation with minimal side products .

- Purification Protocols : Solid-phase extraction (SPE) and semi-preparative HPLC (C18 columns, acetonitrile/water gradient) achieve >95% radiochemical purity .

Q. How do researchers resolve discrepancies in synaptic density quantification using SV2A PET tracers?

Methodological Answer: Discrepancies arise from motion artifacts and quantification models. Solutions include:

- Motion Correction Algorithms : Data-driven motion detection (e.g., Vicra software) aligns dynamic PET frames to improve SUV ratios (SUVRs) and binding potential (BP) accuracy .

- Model Selection : SUVR (20-40 min post-injection) correlates strongly with BP (Logan plot) in healthy subjects but requires adjustment for neuropsychiatric populations due to altered kinetics .

Q. What mechanistic insights explain side reactions during hydrogenation of intermediates?

Methodological Answer:

- Byproduct Formation : During Pd/C hydrogenation of oxazolidin-2-one precursors, hemiaminal structures may form via condensation with acetone. SC-XRD confirms fused oxazine-oxazole rings as byproducts .

- Mitigation : Lowering reaction temperature (0–5°C) and using anhydrous solvents suppress undesired rearrangements .

Data Contradiction Analysis

Q. Why do synaptic density measurements vary between 11C-UCB-J PET studies?

Critical Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.